molecular formula C6H7N3O4 B189739 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41613-26-7

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B189739
CAS No.: 41613-26-7
M. Wt: 185.14 g/mol
InChI Key: SDLBIQNBDPOOPJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a versatile chemical compound with a unique structure that makes it valuable for various scientific applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1,3-dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enabling it to interact with enzymes and other proteins. The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions.

Comparison with Similar Compounds

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1,3-Dimethyluracil: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2,4-dioxo-1,3-dimethylpyrimidine: Similar structure but different reactivity due to the position of the nitro group.

    1,3-Dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione: The amino group makes it more suitable for certain biological applications.

The uniqueness of this compound lies in its combination of methyl and nitro groups, which confer specific reactivity and stability, making it valuable for a wide range of applications.

Properties

IUPAC Name

1,3-dimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLBIQNBDPOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961840
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41613-26-7
Record name 1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41613-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-nitrouracil
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Record name 41613-26-7
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Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-5-nitrouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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